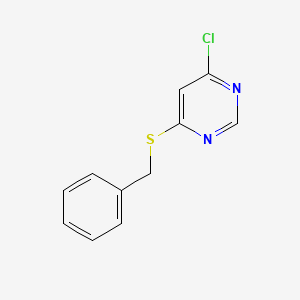
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid (CHFMA) is a cyclic carboxylic acid that has been used in various scientific and medical research applications. CHFMA is a highly versatile compound, and has been studied for its potential applications in biochemical and physiological research. The synthesis method for CHFMA has been well-established and its mechanism of action has been elucidated.
Scientific Research Applications
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other molecules, such as peptides and other cyclic carboxylic acids. It has also been used to study the structure-activity relationships of various drugs. In addition, this compound has also been used as a model compound for studying the mechanism of action of various enzymes.
Mechanism of Action
The mechanism of action of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid has been studied extensively. It has been found that the cyclic carboxylic acid moiety of this compound is able to interact with various proteins and enzymes, leading to the inhibition of their activity. In addition, this compound is also able to interact with various other molecules, such as lipids, leading to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found that this compound is able to interact with various proteins and enzymes, leading to changes in their activity. In addition, this compound has also been found to interact with various lipids, leading to changes in their structure and activity. Furthermore, this compound has also been found to interact with various hormones and neurotransmitters, leading to changes in their activity.
Advantages and Limitations for Lab Experiments
The use of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid in laboratory experiments has several advantages. First, this compound is a highly versatile compound and can be used in a variety of research applications. Second, the synthesis of this compound is relatively straightforward and can be completed in a few hours. Third, the purity of the final product is high, making it suitable for use in sensitive experiments.
However, there are also several limitations to the use of this compound in laboratory experiments. First, the cost of this compound can be relatively high, depending on the quantity needed. Second, the reactivity of this compound can be unpredictable, making it difficult to use in certain experiments. Finally, the long-term effects of this compound on the body are still not fully understood and more research is needed in this area.
Future Directions
The potential future directions for (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid are numerous. First, more research is needed to better understand the biochemical and physiological effects of this compound on the body. Second, more research is needed to better understand the mechanism of action of this compound and its interactions with various proteins and enzymes. Third, more research is needed to better understand the long-term effects of this compound on the body. Finally, more research is needed to develop new and improved synthesis methods for this compound.
Synthesis Methods
The synthesis of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is a multi-step process, beginning with the reaction of cyclohexanecarboxylic acid and formamide. This reaction produces a cyclic carboxylic acid, which is then reacted with methylmagnesium bromide. The product of this reaction is then reacted with water, which leads to the formation of this compound. The entire synthesis process can be completed in a few hours and the final product has a purity of over 95%.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, alkylation of the protected amine, deprotection of the amine, and finally, formation of the carboxylic acid.", "Starting Materials": [ "Cyclohexylamine", "3-methyl-2-butanone", "Di-tert-butyl dicarbonate", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the amine group", "Cyclohexylamine is reacted with di-tert-butyl dicarbonate in the presence of sodium hydride to form the protected amine intermediate.", "Step 2: Alkylation of the protected amine", "The protected amine intermediate is then reacted with 3-methyl-2-butanone in the presence of methyl iodide to form the alkylated intermediate.", "Step 3: Deprotection of the amine", "The alkylated intermediate is then treated with hydrochloric acid to remove the protecting group and expose the amine group.", "Step 4: Formation of the carboxylic acid", "The exposed amine group is then reacted with sodium hydroxide and sodium bicarbonate to form the carboxylic acid product, which is extracted using ethyl acetate and purified." ] } | |
CAS RN |
1325235-95-7 |
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6588116.png)

![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)


![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)